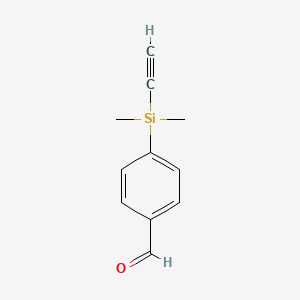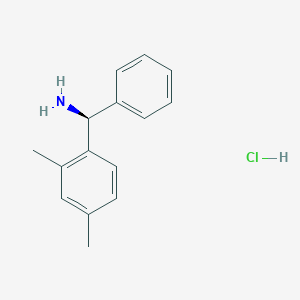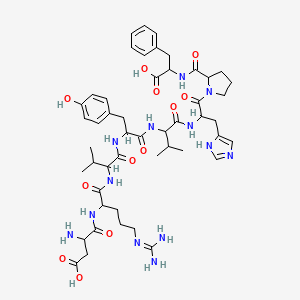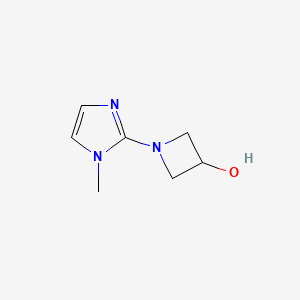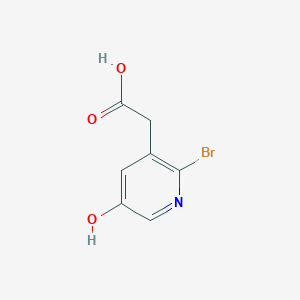
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its bromine and hydroxyl functional groups, which confer unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid typically involves the bromination of 5-hydroxypyridine followed by acetic acid substitution. One common method includes:
Bromination: 5-Hydroxypyridine is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature to avoid over-bromination.
Substitution: The brominated product is then reacted with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. Catalysts and automated monitoring systems are often employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products
Oxidation: 2-(2-Oxo-5-hydroxypyridin-3-yl)acetic acid.
Reduction: 2-(5-Hydroxypyridin-3-yl)acetic acid.
Substitution: 2-(2-Amino-5-hydroxypyridin-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is used as an intermediate in the synthesis of more complex molecules. Its bromine and hydroxyl groups make it a versatile building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving pyridine derivatives. Its structural similarity to naturally occurring molecules allows it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the bromine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, facilitating interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-5-hydroxypyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoro-5-hydroxypyridin-3-yl)acetic acid: Contains a fluorine atom, offering different reactivity and biological properties.
2-(2-Iodo-5-hydroxypyridin-3-yl)acetic acid: Iodine substitution provides unique reactivity due to the larger atomic size and different electronic properties.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions. Its hydroxyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-(2-bromo-5-hydroxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-7-4(2-6(11)12)1-5(10)3-9-7/h1,3,10H,2H2,(H,11,12) |
Clave InChI |
NBHNYIZXXLYKGE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CC(=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


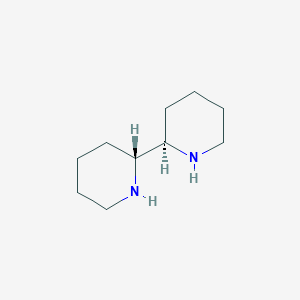

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
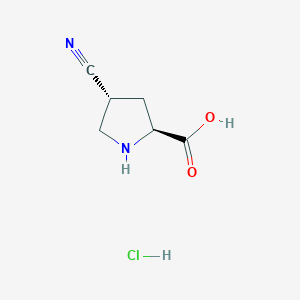
![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
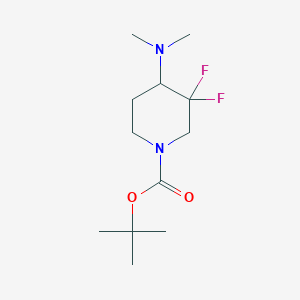
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
